molecular formula C15H17ClN2O3S B2559158 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea CAS No. 2034258-59-6

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2559158
CAS No.: 2034258-59-6
M. Wt: 340.82
InChI Key: WPDVLLRUAZQKSF-UHFFFAOYSA-N
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Description

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative designed for advanced chemical biology and drug discovery research. The specific molecular architecture of this agent, incorporating both chlorothiophene and methoxyphenyl pharmacophores linked through a urea moiety, suggests potential for targeted interaction with various biological systems. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to act as scaffolds and participate in key hydrogen-bonding interactions with enzyme active sites . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing biological pathways and protein function. Its structure aligns with compounds investigated for modulating specific enzymatic activity, though its precise mechanism of action and primary research applications require further characterization. This product is intended for use by qualified laboratory researchers only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-20-11-6-4-3-5-10(11)18-15(19)17-9-12(21-2)13-7-8-14(16)22-13/h3-8,12H,9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDVLLRUAZQKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-methoxyethylamine to form an intermediate. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the thiophene ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (): This compound replaces the chlorothiophene with a pyrrole-carbonyl group and uses a 4-methoxyphenyl instead of 2-methoxyphenyl. The 4-methoxy substitution on the phenyl ring may alter electronic distribution compared to the ortho-substitution in the target compound .
  • 1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea (6a, ) :
    The nitro group on the phenyl ring is a strong electron-withdrawing group, contrasting with the electron-donating methoxy groups in the target compound. This difference may reduce metabolic stability due to increased reactivity .

Heterocyclic Modifications

  • 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea (): The thiadiazole ring replaces the chlorothiophene, introducing a larger, nitrogen-rich heterocycle.
  • (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (): While sharing the 5-chlorothiophene group, this compound is a propenone derivative rather than a urea. The ketone group may limit hydrogen-bonding versatility compared to the urea linkage .

Halogenation Patterns

  • 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea (): Dual chloro and methoxy substituents on the phenyl ring enhance lipophilicity but may reduce solubility.

Data Tables: Structural and Property Comparison

Compound Name (Reference) Key Features Molecular Formula Notable Properties
Target Compound 5-Chlorothiophen-2-yl, 2-methoxyethyl, 2-methoxyphenyl C₁₅H₁₆ClN₂O₃S High lipophilicity, moderate solubility
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl, 4-methoxyphenyl C₁₉H₁₇N₃O₃ Enhanced H-bonding, lower logP
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea Nitrophenyl, oxirane ring C₁₆H₁₅N₂O₅ Reactive nitro group, potential instability
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea Thiadiazole, 2-chlorophenyl C₁₆H₁₂ClN₄O₂S High electronegativity, steric bulk
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea 5-Chloro-2,4-dimethoxyphenyl, 2-chloroethyl C₁₁H₁₄Cl₂N₂O₃ Dual chloro groups, alkylating potential

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